(E)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Propriétés
IUPAC Name |
3-[(2-chloro-4-nitrophenyl)iminomethyl]-2-(furan-2-ylmethylamino)-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-13-4-2-8-26-20(13)25-19(24-11-15-5-3-9-31-15)16(21(26)28)12-23-18-7-6-14(27(29)30)10-17(18)22/h2-10,12,24H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOHHFPJOKSVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidinone core, which is known for its diverse biological activities. The presence of the nitrophenyl and furan moieties contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of Mannich bases, a class of compounds related to this compound. These compounds have shown efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human colon cancer cells | <10 | |
| Murine L1210 cells | 0.5 - 1.0 | |
| Jurkat T-cells | 0.8 - 1.5 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as DNA intercalation or enzyme inhibition, similar to other pyrido[1,2-a]pyrimidinones.
Antibacterial and Antifungal Activity
The compound's structural features allow it to interact with bacterial enzymes and fungal cell membranes. Studies have reported moderate antibacterial activity against Gram-positive bacteria and some antifungal effects:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak | |
| Candida albicans | Moderate |
These activities are attributed to the compound's ability to disrupt cellular processes in microorganisms.
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound has been investigated for other potential therapeutic applications:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which could contribute to its overall therapeutic profile.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially providing benefits in inflammatory diseases.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes linked to cancer progression and microbial resistance.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Study on Mannich Bases : A comprehensive review highlighted that Mannich bases derived from similar structures exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, indicating a promising avenue for further development .
- Evaluation of Pyrido-Pyrimidinones : Research on pyrido-pyrimidinone derivatives showed that modifications at specific positions can lead to improved selectivity and potency against cancer cell lines .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound 1 : 2-[(4-Chlorophenyl)amino]-3-{(E)-[(2-furylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Replaces the 2-chloro-4-nitrophenylimino group with a 4-chlorophenylamino substituent. Lacks the nitro group, reducing electron-withdrawing effects.
- Implications: Reduced electrophilicity may decrease reactivity with nucleophilic biological targets. The amino group (vs.
Compound 2 : 3-{(E)-[(4-Chlorophenyl)imino]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Substitutes the 2-chloro-4-nitrophenylimino with 4-chlorophenylimino. Replaces the furan-2-ylmethyl amino with a smaller methylamino group.
- Methylamino may enhance solubility but decrease steric bulk.
Functional Group Modifications
Compound 3 : 2-[(Furan-2-ylmethyl)amino]-3-{(E)-[(2-hydroxyethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Replaces 2-chloro-4-nitrophenylimino with a 2-hydroxyethylimino group.
- Loss of aromatic nitro and chloro groups reduces lipophilicity.
Compound 4 : 3-[(E)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Substitutes the 2-chloro-4-nitrophenylimino with a thiazolidinone-based substituent. Replaces the furan-2-ylmethyl amino with a dipropylamino group.
- Implications: The thiazolidinone ring introduces sulfur atoms and a keto group, altering electronic properties.
Stereochemical and Conformational Differences
Compound 5 : 2-[(2-Hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Features a Z-configuration at the imino group (vs. E in the target compound). Contains a thioxo-thiazolidinone substituent.
- Thioxo group may enhance metal-chelating properties.
Structural and Property Comparison Table
Research Findings and Implications
- Electron-Withdrawing Groups : The nitro and chloro groups in the target compound enhance electrophilicity, which may improve binding to nucleophilic enzyme active sites compared to analogs with chloro or hydroxyethyl groups .
- Aromatic vs. Aliphatic Substituents: Furan and phenyl groups (e.g., Compound 1 and 6) favor π-π interactions, while aliphatic chains (e.g., dipropylamino in Compound 4) increase lipophilicity and membrane penetration .
- Stereochemistry : The E-configuration in the target compound likely optimizes spatial alignment for target binding, whereas Z-configured analogs (e.g., Compound 5) may exhibit reduced efficacy .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
The compound’s synthesis likely involves multi-step reactions, including imine formation (via Schiff base chemistry) and nucleophilic substitution. Key intermediates, such as pyrido[1,2-a]pyrimidin-4-one scaffolds, can be synthesized using methods analogous to those in structurally related compounds (e.g., cyclization of aminopyrimidines with ketones or aldehydes) . Purity validation requires HPLC coupled with mass spectrometry (LC-MS) for trace impurity detection. Crystallographic analysis (single-crystal X-ray diffraction) is critical for confirming stereochemistry, as demonstrated in studies of similar pyrimidinone derivatives .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : To confirm the presence of the imine (C=N) group (~8.5–9.5 ppm for protons) and furan methylene protons (~4.5 ppm) .
- FT-IR : Identify stretching vibrations for nitrophenyl (1520–1350 cm⁻¹, NO₂ asymmetric/symmetric) and carbonyl (1650–1700 cm⁻¹, pyrimidinone C=O) .
- X-ray crystallography : Resolves E/Z isomerism in the imine group and confirms spatial arrangement of substituents .
Q. How can researchers assess preliminary biological activity?
Use target-specific assays (e.g., enzyme inhibition or receptor-binding studies) with positive and negative controls. For example, analogs with nitroaryl groups often exhibit redox-modulating activity, which can be tested via cellular ROS assays . Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets are critical for prioritizing compounds for advanced studies.
Advanced Research Questions
Q. What experimental design strategies optimize yield in multi-step syntheses?
Implement Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify nonlinear relationships between reaction parameters and yield . Bayesian optimization algorithms are also effective for high-dimensional optimization, as demonstrated in flow-chemistry systems .
Q. How can contradictions in biological activity data be resolved?
Contradictions may arise from:
- Isomerism : The E/Z configuration of the imine group significantly impacts bioactivity. Use X-ray crystallography or NOESY NMR to confirm stereochemistry .
- Metabolite interference : Perform stability studies (e.g., incubate the compound in simulated biological media) and analyze degradation products via LC-MS .
- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
Q. What computational methods predict structure-activity relationships (SAR)?
- Docking studies : Map the compound’s interaction with targets (e.g., kinases) using software like AutoDock Vina. Focus on the nitro group’s electrostatic interactions and furan’s π-π stacking .
- QSAR modeling : Use descriptors such as LogP, polar surface area, and H-bond acceptors/donors to correlate physicochemical properties with activity .
Q. How can researchers address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity) .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion, as shown for hydrophobic pyrimidinones .
Methodological Notes
- Stereochemical analysis : Always cross-validate NMR (e.g., coupling constants for E/Z isomers) with X-ray data .
- Data reproducibility : Include triplicate measurements in biological assays and report standard deviations .
- Ethical sourcing : Avoid commercial suppliers flagged as unreliable (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
